6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine

physicochemical profiling drug-likeness lead optimization

Select this purine derivative for its unique pyridin-2-yl substituent, which provides a critical hydrogen-bond acceptor and metal-chelating ligand inaccessible to simpler 6-(pyrrolidin-1-yl)-9H-purine analogs. The free N9-H position enables onward derivatization (N9-alkylation, glycosylation, phosphorylation) for prodrug strategies and nucleoside analog synthesis. Ideal for kinase-focused libraries and metalloenzyme inhibitor screening. Stock up for hit validation and preliminary SAR studies.

Molecular Formula C14H14N6
Molecular Weight 266.30 g/mol
CAS No. 2549041-19-0
Cat. No. B6457954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine
CAS2549041-19-0
Molecular FormulaC14H14N6
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3NC=N4
InChIInChI=1S/C14H14N6/c1-2-5-15-11(3-1)10-4-6-20(7-10)14-12-13(17-8-16-12)18-9-19-14/h1-3,5,8-10H,4,6-7H2,(H,16,17,18,19)
InChIKeyOYLIHUNUILODSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine (CAS 2549041-19-0): Structural Identity and Compound-Class Context for Procurement Decisions


6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine (CAS 2549041-19-0) is a 6-substituted purine derivative with molecular formula C14H14N6 and molecular weight 266.30 g/mol . The compound features a purine core linked at the 6-position to a pyrrolidine ring bearing a pyridin-2-yl substituent at the pyrrolidine 3-position. This scaffold places it within the broader class of 6-aminopurine analogs that have been investigated as kinase inhibitors, purinergic receptor ligands, and purine nucleoside phosphorylase (PNP) modulators [1]. Unlike simpler 6-(pyrrolidin-1-yl)-9H-purine (CAS 1928-89-8, MW 189.22), the additional pyridin-2-yl moiety introduces differential hydrogen-bonding capacity, increased lipophilicity (clogP ~1.85), and an expanded topological polar surface area (TPSA 68.52 Ų) [2], parameters that directly influence target engagement and pharmacokinetic behavior in drug discovery campaigns.

Why 6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine Cannot Be Interchanged with Simpler 6-Amino-purine Analogs


Substituting 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine with a simpler 6-(pyrrolidin-1-yl)-9H-purine or 6-(piperidin-1-yl)-9H-purine eliminates the pyridin-2-yl moiety, which serves as a critical pharmacophoric element. The pyridine nitrogen can act as a hydrogen-bond acceptor and, in appropriate geometries, as a metal-chelating ligand, enabling interactions with kinase hinge regions or metalloenzyme active sites that are inaccessible to the unsubstituted pyrrolidine analog [1]. Furthermore, the pyridin-2-yl regioisomer presents a distinct conformational profile compared to pyridin-3-yl or pyridin-4-yl variants, potentially altering target selectivity. The free N9-H position also distinguishes this compound from its 9-methyl analog (CAS 2770629-44-0), preserving a site for onward derivatization—alkylation, glycosylation, or phosphorylation—that is blocked in the methylated congener . These structural distinctions translate to non-fungible biological profiles, even within the same purine scaffold family.

Quantitative Differentiation Evidence for 6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine vs. Closest Analogs


Physicochemical Property Differentiation: Pyridinyl vs. Unsubstituted Pyrrolidine Analogs

The introduction of a pyridin-2-yl substituent onto the pyrrolidine ring of the 6-substituted purine scaffold produces measurable changes in key physicochemical descriptors relative to the unsubstituted 6-(pyrrolidin-1-yl)-9H-purine comparator. The target compound has a molecular weight of 266.30 g/mol (+77.08 Da vs. comparator), clogP of ~1.85 (estimated increase of ~0.8–1.0 log units), TPSA of 68.52 Ų (increase of ~18–20 Ų), and one hydrogen-bond donor (unchanged) with six hydrogen-bond acceptors (increase of one from the pyridine nitrogen) [1]. These differences directly affect passive membrane permeability, solubility, and the compound's positioning within lead-like chemical space, informing medicinal chemistry prioritization.

physicochemical profiling drug-likeness lead optimization

Kinase Inhibition: Structural Basis for Differentiated STK33/PKA Activity vs. Unsubstituted Pyrrolidine Analog

The simplest analog, 6-(pyrrolidin-1-yl)-9H-purine, has been profiled in biochemical screens against serine/threonine-protein kinase 33 (STK33) and cAMP-dependent protein kinase catalytic subunit alpha (PKA), yielding an EC50 of 9.71 μM (9,710 nM) and an IC50 of 35.6 μM (35,600 nM), respectively—both indicative of weak target engagement [1]. While direct assay data for 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine against these specific kinases have not been identified in the public domain as of this writing, the appended pyridin-2-yl group provides an additional heteroaryl moiety capable of π-stacking with kinase hinge-region aromatic residues and hydrogen-bonding to backbone amides—binding modes well-precedented in purine-based kinase inhibitor design [2]. In structurally related 2,6,9-trisubstituted purines, analogous pyridinyl substitutions have been associated with CDK1/2/5 IC50 values in the 0.16–0.65 μM range, representing a >50-fold potency gain over unsubstituted 6-aminopurine scaffolds [3]. Users should verify target-specific activity experimentally, but the structural precedent supports the expectation of differentiated kinase inhibition profiles.

kinase inhibition STK33 PKA structure-activity relationship

Regioisomeric Specificity: Pyridin-2-yl vs. Pyridin-3-yl and Pyridin-4-yl Substitution at the Pyrrolidine 3-Position

The position of the pyridine nitrogen relative to the pyrrolidine attachment point determines the compound's ability to engage in bidentate coordination or specific hydrogen-bonding geometries. The pyridin-2-yl regioisomer (target compound) positions the pyridine nitrogen in close spatial proximity (~2.8–3.2 Å) to the purine N7 or the pyrrolidine nitrogen, creating a pre-organized binding motif suitable for chelating divalent metal ions (e.g., Mg²⁺, Mn²⁺) in kinase active sites or metalloenzyme catalytic centers [1]. In contrast, pyridin-3-yl and pyridin-4-yl regioisomers orient the nitrogen away from this chelation geometry, projecting it into solvent or alternative binding pockets. While quantitative head-to-head enzymatic data for all three regioisomers against a common target are not available in the public domain, molecular modeling and precedent from structurally characterized purine-kinase co-crystal structures support the expectation that the pyridin-2-yl isomer will exhibit distinct target selectivity and potency profiles [2]. Users conducting kinase panel screening or metalloenzyme inhibition studies should treat the three regioisomers as non-equivalent chemical probes.

regioisomer metal chelation hinge-binding selectivity

N9-H vs. N9-Methyl: Preservation of a Derivatizable Site for Onward Chemistry

The target compound retains a free N9-H position (molecular weight 266.30), whereas its closest N9-alkylated analog, 9-methyl-6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine (CAS 2770629-44-0), has a methyl group at this position (molecular weight 280.33, ΔMW = +14.03 Da) . This distinction is functionally significant: the free N9-H allows for subsequent N-alkylation, N-glycosylation (to generate nucleoside analogs), or N-phosphorylation, enabling the compound to serve as a versatile late-stage diversification intermediate. In the context of purine nucleoside phosphorylase (PNP) inhibitor design, N9-ribosylation has been shown to alter substrate recognition and inhibitor potency by orders of magnitude [1]. The N9-methyl analog, by contrast, is a terminal compound that cannot be further elaborated at this position. For medicinal chemistry campaigns requiring scaffold derivatization, the N9-H compound offers synthetic flexibility that the N9-methyl congener cannot provide.

N9-functionalization prodrug design nucleoside analog chemical biology

Pyrrolidine Ring Size vs. Piperidine: Conformational Restraint and Target Complementarity

The five-membered pyrrolidine ring in the target compound imposes distinct conformational constraints compared to the six-membered piperidine analog (6-(piperidin-1-yl)-9H-purine, not assigned a discrete CAS but accessible as a synthetic comparator). Pyrrolidine adopts a well-defined envelope or half-chair puckering with a N–Cα–Cβ–Cγ dihedral angle of approximately ±30–35°, projecting the pyridin-2-yl substituent into a more restricted conformational space than the chair-boat equilibrium available to piperidine [1]. In the methionine aminopeptidase-2 (MetAP-2) inhibitor series, the pyrrolidine-containing analog 6-((R)-2-o-Tolyloxymethyl-pyrrolidin-1-yl)-9H-purine achieved an IC50 of 0.038 μM, with the pyrrolidine ring's conformational restraint cited as a contributing factor to binding affinity [2]. While direct MetAP-2 data for the pyridin-2-yl-substituted target compound are not publicly available, the pyrrolidine scaffold's established conformational preference differentiates it from piperidine-based alternatives, potentially affecting entropic binding penalties and target complementarity.

conformational analysis ring puckering structure-based design pyrrolidine vs piperidine

Critical Note: Gap in Public Quantitative Bioactivity Data for This Specific Compound

A comprehensive search of public databases—including PubChem, ChEMBL, BindingDB, and the patent literature—did not identify direct, quantitative bioactivity data (IC50, Ki, EC50, or Kd values) for 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine against any specific molecular target as of the knowledge cutoff date [1]. The quantitative evidence presented in the preceding items is therefore derived from: (i) direct physicochemical measurements or calculations for the exact compound; (ii) head-to-head structural comparisons with registered analogs (e.g., N9-methyl derivative); and (iii) class-level inferences drawn from structurally related 6-substituted purines with established bioactivity profiles [2]. This evidence gap is not unusual for a research-grade building block or screening compound—many such compounds are synthesized as part of combinatorial libraries and have not undergone systematic target profiling. Procurement decisions should be informed by the compound's structural attributes (pyridin-2-yl regioisomer, free N9-H, pyrrolidine conformational profile) and its suitability as a diversification intermediate, with the understanding that experimental target engagement must be established by the end user.

data availability screening experimental validation procurement caveat

Optimal Research and Procurement Application Scenarios for 6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine (CAS 2549041-19-0)


Kinase-Focused Fragment Library Expansion: Differentiated Purine Scaffold with Pyridin-2-yl Pharmacophore

This compound is suited for incorporation into kinase-focused screening libraries where structural differentiation from existing purine entries is required. The pyridin-2-yl group on the pyrrolidine ring provides an additional heteroaryl pharmacophore absent in simpler 6-(pyrrolidin-1-yl)-9H-purine entries, enabling exploration of hinge-region contacts and metal-chelation geometries not accessible to the unsubstituted analog [1]. Given that structurally related 2,6,9-trisubstituted purines have achieved CDK1/2/5 IC50 values of 0.16–0.65 μM , this scaffold is a rational starting point for hit identification in cyclin-dependent kinase or related CMGC kinase family campaigns. Procurement quantity recommendation: 5–25 mg for initial screening; 100–500 mg for hit validation and preliminary SAR.

Late-Stage Diversification Intermediate: N9-H as a Synthetic Handle for Nucleoside Analog Synthesis

The free N9-H position renders this compound a versatile intermediate for synthesizing N9-alkylated, N9-glycosylated, or N9-phosphorylated purine derivatives. This contrasts with the N9-methyl analog (CAS 2770629-44-0), which is a terminal compound unsuitable for further elaboration [1]. Applications include the preparation of purine nucleoside analogs for antiviral screening, purine nucleotide probes for enzymatic assays, or prodrug strategies where N9-modification modulates pharmacokinetic properties. Procurement for this purpose typically requires 1–10 g quantities to support multi-step synthetic campaigns.

Metalloenzyme Inhibitor Design: Pyrrolidine-Constrained Scaffold for MetAP and Related Hydrolases

The pyrrolidine ring's conformational restraint and the pyridin-2-yl moiety's metal-coordinating potential make this compound relevant for metalloenzyme inhibitor programs. The precedent of 6-pyrrolidinyl-purine derivatives achieving IC50 values of 0.038 μM against methionine aminopeptidase-2 (MetAP-2), with co-crystal structure confirmation (PDB 5LYW) [1], supports exploration of this scaffold class against aminopeptidases, histone deacetylases, or other metallohydrolases. The pyridin-2-yl substituent may enhance affinity for enzymes with a preference for nitrogen-based ligand coordination to the active-site metal. Procurement recommendation: 10–50 mg for initial enzymatic screening against a panel of metalloenzymes.

Regioisomeric Selectivity Profiling: Systematic Comparison of Pyridin-2-yl, 3-yl, and 4-yl Isomers

For research programs conducting systematic structure-activity relationship studies, procuring the pyridin-2-yl regioisomer alongside its pyridin-3-yl and pyridin-4-yl counterparts enables direct, controlled comparison of how pyridine nitrogen position affects target binding, selectivity, and physicochemical properties. As discussed in the regioisomeric specificity evidence, the three isomers are predicted to exhibit divergent metal-chelation geometry and hydrogen-bonding profiles [1]. Such a comparative panel is valuable for establishing SAR rules for nitrogen-containing heteroaryl substituents in purine-based inhibitor series. Procurement recommendation: 5–10 mg of each regioisomer for parallel screening.

Quote Request

Request a Quote for 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.